molecular formula C12H18ClN B2629990 4-Methyl-3-phenylpiperidine hydrochloride CAS No. 861020-08-8

4-Methyl-3-phenylpiperidine hydrochloride

Cat. No.: B2629990
CAS No.: 861020-08-8
M. Wt: 211.73
InChI Key: UKMICDKJSLDYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-phenylpiperidine hydrochloride is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by a methyl group at the fourth position and a phenyl group at the third position on the piperidine ring, with the hydrochloride salt form enhancing its solubility and stability .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-phenylpiperidine hydrochloride typically involves the hydrogenation of pyridine derivatives. One common method includes the reduction of quaternary pyridinium salts using sodium borohydride in ethanol, followed by reaction with benzene in a trifluoromethanesulfonic acid medium . The resulting product is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-phenylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium or rhodium catalysts.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

4-Methyl-3-phenylpiperidine hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3-phenylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-3-phenylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMICDKJSLDYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.